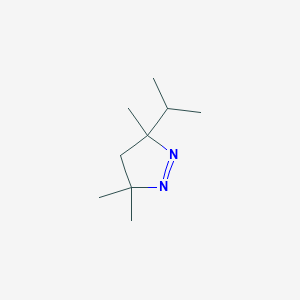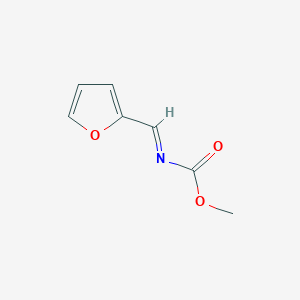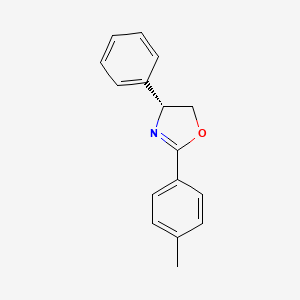
(R)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole compound is characterized by the presence of a phenyl group and a p-tolyl group attached to the oxazoline ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-p-tolyl methyl sulfoxide with phenylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazoline ring .
Industrial Production Methods
Industrial production of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable in the production of enantiomerically pure compounds .
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of analogs with potential biological activity.
Medicine
The compound’s derivatives have been investigated for their potential therapeutic properties. Research has shown that oxazoline derivatives exhibit antimicrobial and anticancer activities .
Industry
In the industrial sector, ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of pharmaceuticals and agrochemicals is particularly noteworthy.
Mécanisme D'action
The mechanism of action of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and selectivity of the compound in various reactions. The phenyl and p-tolyl groups contribute to the compound’s overall stability and reactivity by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-p-Tolyl methyl sulfoxide: A precursor in the synthesis of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
Phenylglyoxal: Another precursor used in the synthesis process.
Oxazoles: Compounds with a similar oxazole ring structure but different substituents.
Uniqueness
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is unique due to its specific combination of phenyl and p-tolyl groups attached to the oxazoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
(4R)-2-(4-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1 |
Clé InChI |
ITIICSKGFPUINV-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=N[C@@H](CO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


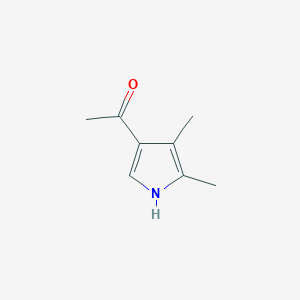
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

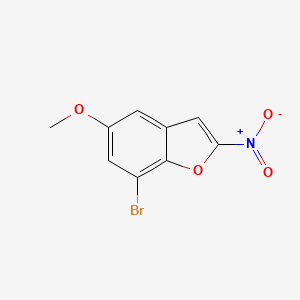

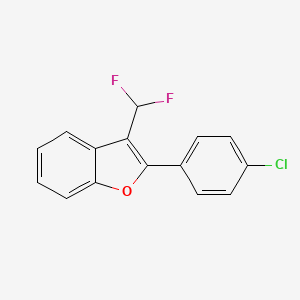
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
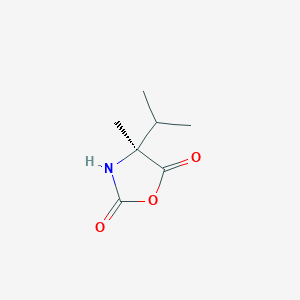
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
